molecular formula C14H11N3O5 B15011496 N-(2-methyl-3,5-dinitrophenyl)benzamide

N-(2-methyl-3,5-dinitrophenyl)benzamide

Cat. No.: B15011496
M. Wt: 301.25 g/mol
InChI Key: NMQKWYSVEIGLIF-UHFFFAOYSA-N
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Description

N-(2-Methyl-3,5-dinitrophenyl)benzamide is a nitro-substituted benzamide derivative characterized by a 2-methyl group and two nitro groups at the 3- and 5-positions on the phenyl ring. Structural characterization typically employs spectroscopic methods (NMR, IR), elemental analysis, and X-ray crystallography, with programs like SHELXL and ORTEP-3 used for crystallographic refinement .

For instance, the nitro groups enhance electron-withdrawing effects, while the methyl group introduces steric hindrance, affecting molecular packing in the solid state .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(2-methyl-3,5-dinitrophenyl)benzamide

InChI

InChI=1S/C14H11N3O5/c1-9-12(15-14(18)10-5-3-2-4-6-10)7-11(16(19)20)8-13(9)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

NMQKWYSVEIGLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3,5-dinitrophenyl)benzamide typically involves the condensation of 2-methyl-3,5-dinitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3,5-dinitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: Formation of N-(2-methyl-3,5-diaminophenyl)benzamide.

    Substitution: Formation of N-(2-methyl-3,5-diaminophenyl)benzamide derivatives.

    Oxidation: Formation of N-(2-carboxy-3,5-dinitrophenyl)benzamide.

Mechanism of Action

The mechanism of action of N-(2-methyl-3,5-dinitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Substituents Dihedral Angle (Amide/Ring) Hydrogen Bonding Source
N-(2-Methyl-3,5-dinitrophenyl)benzamide 2-Me, 3-NO₂, 5-NO₂ 29.8°–31.2° N–H⋯O chains along b-axis
3,5-Dinitro-N-(4-nitrophenyl)benzamide 3-NO₂, 5-NO₂, 4-NO₂ (on aniline ring) 7.78° (inter-ring) N–H⋯O chains along [100]
N-(4-(Dimethylamino)-2,5-diethoxyphenyl)benzamide 4-NMe₂, 2-OEt, 5-OEt Not reported Weak intermolecular H-bonds
  • Key Observations :
    • The dihedral angle between the amide plane and aromatic ring in this compound (29.8°–31.2°) is larger than in 3,5-dinitro-N-(4-nitrophenyl)benzamide (7.78°), indicating greater steric distortion due to the 2-methyl group .
    • Both compounds exhibit intermolecular N–H⋯O hydrogen bonding, stabilizing their crystal structures.

Electronic and Reactivity Profiles

This could enhance reactivity in nucleophilic acyl substitution reactions. In contrast, benzamides with electron-donating groups (e.g., dimethylamino in ) exhibit reduced electrophilicity, favoring applications in coordination chemistry or as directing groups in C–H activation .

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